Cyclobutanone
Overview
Description
Molecular Structure Analysis
Cyclobutane is characterized by its unique molecular structure, which includes bond distances and angles that deviate from those found in less strained ring systems. The molecule has been found to have C–C bond distances of 1.568±0.02Å and C–H bond distances of 1.098±0.04Å. The HCH bond angles are approximately 114±8°. The ring itself is nonplanar with a dihedral angle of about 20°, but it may exhibit equilibrium symmetry that is either puckered (D_(2d)) or planar (D_(4h)) with significant out-of-plane bending. This structural strain and the associated potential energy, which may arise from the repulsion of nonbonded carbon atoms, contribute to the high strain energy of cyclobutane, leading to longer C–C bond distances .
Synthesis Analysis
Cyclobutane derivatives can be synthesized through various methods, including solid-state photochemical [2 + 2] cycloaddition reactions. The stereoselectivity of such reactions can be controlled by the anions present in the salts of the starting materials, leading to the formation of cyclobutane derivatives with pyridyl and carboxylic acid functionalities in quantitative yields . Additionally, 2-methylenecyclobutanones can be synthesized via a green and stereospecific Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes. These compounds can then undergo Baeyer–Villiger oxidation to yield 4-methylenebutanolides, showcasing the versatility of cyclobutanone derivatives as building blocks in synthesis .
Chemical Reactions Analysis
Cyclobutanone and its derivatives participate in a variety of chemical reactions. For instance, cyclobutenone has been used as a highly reactive dienophile in Diels-Alder cycloadditions, leading to diverse cycloadducts. These cycloadducts can undergo regioselective ring expansions to produce compounds like cyclopentanones, lactones, and lactams . Cyclobutanones can also react with alkynes in the presence of nickel(0) catalysts to produce cyclohexenones through a formal alkyne insertion process . Moreover, cyclobutanones have been utilized in multicomponent reactions, such as Ugi and Passerini reactions, which are enhanced when conducted in water .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutanone are influenced by its electronic structure. The electronic spectrum of cyclobutanone reveals nine electronic transitions, including an ns Rydberg series and transitions such as π←n and π←π. The ionization potential of cyclobutanone has been determined to be 75 444 cm⁻¹ (9.354 eV), and the excitation of the carbonyl stretch mode in certain transitions has been demonstrated . These properties are essential for understanding the reactivity and potential applications of cyclobutanone in various chemical contexts.
Relevant Case Studies
Recent advances in the synthesis of cyclobutane-containing natural products have highlighted the importance of catalytic approaches for assembling cyclobutane motifs. These approaches include late-stage functionalization of four-membered rings and novel strategies for the stereocontrolled assembly of cyclobutanes or cyclobutenes. Such methodologies are crucial for the total synthesis of complex natural products that feature cyclobutane as a core structural element .
Scientific Research Applications
1. Identification in Irradiated Foods
Cyclobutanones, particularly 2-alkylcyclobutanones, have been recognized as reliable markers for identifying irradiated lipid-containing foods. Their presence is a key factor in standardized detection tests for irradiated foods like chicken meat and liquid whole egg. Studies have developed rapid methods for analyzing cyclobutanones in such foods, emphasizing their importance in food safety and irradiation detection (Tewfik, 2008).
2. Role in Organic Synthesis
Cyclobutanones play a significant role in organic synthesis. They react with arylboronic acids in the presence of Rhodium(I) catalysts, leading to the formation of butyrophenone derivatives. This reaction highlights their utility in creating complex organic molecules (Matsuda, Makino, & Murakami, 2004). Additionally, cyclobutanones have been used in electrophilic reactions with lithiated phosphine oxides, demonstrating their versatility as reactants in synthetic organic chemistry (Guéguen, O’Brien, Warren, & Wyatt, 1997).
3. Biological Activity
Cyclobutanones are found in a range of bioactive compounds, especially in cyclobutane-containing alkaloids from terrestrial and marine species. These compounds have shown antimicrobial, antibacterial, anticancer, and other activities, highlighting their potential in pharmaceutical research (Dembitsky, 2007).
4. Potential in Enzyme Inhibition
Cyclobutanones have shown promise as enzyme inhibitors, particularly in inhibiting β-lactamase enzymes which impart resistance to β-lactam antibiotics. They have been investigated for their potential in treating bacterial infections resistant to traditional antibiotics (Devi & Rutledge, 2017).
5. Synthesis of Complex Molecules
Cyclobutanones enable the synthesis of complex molecules with enantioselective desymmetrization. Their inherent ring strain allows for unique reactions, leading to the production of various biologically significant compounds (Sietmann & Wiest, 2020).
6. Chemical Synthesis and Functionalization
Recent advancements in cyclobutanone synthesis and functionalization have opened new possibilities in the field of chemistry. These advancements include organo- and biocatalyzed approaches, demonstrating the synthetic potential of cyclobutanones in creating bioactive compounds and drugs (Secci, Frongia, & Piras, 2013).
Safety And Hazards
Future Directions
Cyclobutanone has a variety of applications, particularly in the field of synthetic organic chemistry. It serves as a building block for the synthesis of natural products and pharmaceuticals, particularly those that contain a cyclobutane core . Recent advances in the total synthesis of cyclobutane-containing natural products have been reported .
properties
IUPAC Name |
cyclobutanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQSVMDWKBRBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061592 | |
Record name | Cyclobutanone | |
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Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Cyclobutanone | |
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Vapor Pressure |
43.0 [mmHg] | |
Record name | Cyclobutanone | |
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Product Name |
Cyclobutanone | |
CAS RN |
1191-95-3 | |
Record name | Cyclobutanone | |
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Record name | Cyclobutanone | |
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Record name | CYCLOBUTANONE | |
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Record name | Cyclobutanone | |
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Record name | Cyclobutanone | |
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Record name | Cyclobutanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.405 | |
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Record name | CYCLOBUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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